methyl 3-(cinnamoylamino)benzoate
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Overview
Description
Synthesis Analysis
Methyl 3-(cinnamoylamino)benzoate and related compounds are synthesized through various organic synthesis techniques. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog are prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, showcasing the versatility of these compounds in synthesizing polysubstituted heterocyclic systems (Pizzioli et al., 1998). Another study presents the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate through a condensation reaction, characterized by various spectroscopic techniques (Şahin et al., 2015).
Molecular Structure Analysis
The molecular structure and properties of methyl 3-(cinnamoylamino)benzoate derivatives have been extensively studied. X-ray diffraction, DFT calculations, and NMR and FTIR spectroscopy are common techniques used for structural elucidation. For example, the structure of methyl 3-(trimethylammonium)benzoate iodide has been determined, providing insights into the interactions stabilizing the compound's structure (Szafran et al., 2012).
Chemical Reactions and Properties
Methyl 3-(cinnamoylamino)benzoate undergoes various chemical reactions, leading to the formation of different heterocyclic compounds. These reactions include interactions with acyclic enamines to yield diazaspiro[4.4]nona-3,8-dienes and other complex molecules (Silaichev et al., 2014). Furthermore, cinnamic acid derivatives, including methyl benzoate analogs, have shown potential as DNA methylation modulators in cancer studies (Castro-Vazquez et al., 2022).
Physical Properties Analysis
The physical properties of methyl 3-(cinnamoylamino)benzoate and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various chemical processes. Studies on related compounds, like p-Cresyl cinnamate, provide insight into the crystal structure and the influence of molecular conformation on physical properties (Kaitner & Stilinović, 2007).
Chemical Properties Analysis
The chemical properties of methyl 3-(cinnamoylamino)benzoate, including reactivity, stability, and interaction with other chemicals, are fundamental aspects of its application in organic synthesis. Research on the methoxycarbonylation of alkynes highlights the selective formation of unsaturated esters, demonstrating the compound's role in catalyzed reactions (Núñez Magro et al., 2010).
properties
IUPAC Name |
methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-17(20)14-8-5-9-15(12-14)18-16(19)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,18,19)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHIAXLWYNSFND-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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